3-Butoxypropylamine

Description

The exact mass of the compound 3-Butoxypropylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Butoxypropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxypropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

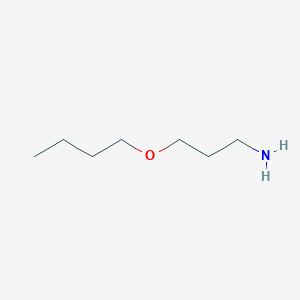

Structure

3D Structure

Properties

IUPAC Name |

3-butoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUBRQWGZPPVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066070 | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-88-0 | |

| Record name | 3-Butoxy-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxypropylamine (CAS Number: 16499-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxypropylamine, identified by the CAS number 16499-88-0, is a primary aliphatic amine with the linear formula CH₃(CH₂)₃O(CH₂)₃NH₂. This colorless to pale yellow liquid is characterized by the presence of both a butoxy ether group and a primary amine function. This dual functionality makes it a versatile chemical intermediate in various synthetic applications. While direct biological signaling pathways involving 3-Butoxypropylamine are not extensively documented in publicly available literature, its role as a building block in the synthesis of more complex molecules, such as specialized ligands for catalysis, is of significant interest to the broader chemical and pharmaceutical research community. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and key applications.

Physicochemical and Toxicological Properties

The following tables summarize the key physical, chemical, and safety data for 3-Butoxypropylamine.

Table 1: Physicochemical Properties of 3-Butoxypropylamine

| Property | Value | Source(s) |

| CAS Number | 16499-88-0 | N/A |

| Molecular Formula | C₇H₁₇NO | [1] |

| Molecular Weight | 131.22 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | N/A |

| Density | 0.853 g/mL at 25 °C | |

| Boiling Point | 169-170 °C at 756 mmHg | |

| Melting Point | -65 °C | N/A |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Refractive Index | n20/D 1.426 | |

| Water Solubility | Miscible | [2] |

| Vapor Pressure | 1.52 mmHg at 25°C | N/A |

Table 2: Toxicological and Safety Information

| Parameter | Information | Source(s) |

| GHS Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | [3] |

| GHS Pictograms | Corrosion, Acute Toxicity (Oral) | [3] |

| Signal Word | Danger | |

| Hazard Classifications | Skin Corrosion 1B, Acute Toxicity 3 (Oral) | [3][4] |

| Personal Protective Equipment | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter. | |

| Storage Class | 8A - Combustible corrosive hazardous materials |

Experimental Protocols

Synthesis of 3-Butoxypropylamine

A common method for the preparation of 3-Butoxypropylamine is via the hydrogenation of butoxypropionitrile. The following protocol is adapted from literature procedures.

Objective: To synthesize 3-Butoxypropylamine from butoxypropionitrile.

Materials:

-

Butoxypropionitrile

-

Raney nickel (50/50 mixture with water)

-

Ethanol

-

Ammonium hydroxide solution

-

Hydrogen gas

-

Nitrogen gas

-

1-liter stainless steel autoclave

-

Vigreux column for distillation

-

Filtration apparatus

Procedure:

-

Combine 224.8 grams of butoxypropionitrile and 20 grams of a 50/50 Raney nickel-water mixture in a 1-liter stainless steel autoclave.

-

Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The presence of ammonium hydroxide helps to minimize the formation of the secondary amine byproduct, dibutoxypropylamine.

-

Purge the autoclave with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 500 psi.

-

Heat the reactor to 60 °C and maintain this temperature for 20 hours with stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully discharge the product.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Purify the crude product by distillation using a Vigreux column to isolate the 3-Butoxypropylamine.

Analytical Methods

Objective: To determine the purity of 3-Butoxypropylamine and identify any potential impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for amine analysis (e.g., a base-deactivated column like PoraPLOT Amines or a column coated with a basic stationary phase).[5]

Procedure (General):

-

Sample Preparation: Prepare a dilute solution of the 3-Butoxypropylamine sample in a suitable solvent (e.g., methanol or dichloromethane). A typical concentration might be in the range of 100-1000 µg/mL.

-

GC Conditions:

-

Injector Temperature: 250-290 °C.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-290 °C at a rate of 5-10 °C/min. Hold at the final temperature for several minutes.[6]

-

Injection Mode: Splitless injection of 1 µL is common for trace analysis.[6]

-

-

MS Conditions:

-

Data Analysis: Identify the peak corresponding to 3-Butoxypropylamine based on its retention time and mass spectrum. The purity can be estimated by the relative area of the main peak.

Note: For enhanced volatility and improved peak shape, derivatization with an agent like pentafluorobenzoyl chloride can be employed prior to GC-MS analysis.[7]

Objective: To confirm the structure of 3-Butoxypropylamine.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Procedure (General):

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

-

Acquisition: Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is used.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign the peaks to the corresponding protons in the 3-Butoxypropylamine molecule. The expected chemical shifts will be characteristic of the butyl ether and propylamine moieties.

Objective: To identify the functional groups present in 3-Butoxypropylamine.

Instrumentation:

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure (General):

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small drop of the liquid 3-Butoxypropylamine sample onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-650 cm⁻¹.[8]

-

Data Analysis: Identify the characteristic absorption bands. For 3-Butoxypropylamine, expect to see:

-

N-H stretching of the primary amine group (two bands) in the region of 3400-3200 cm⁻¹.[9]

-

C-H stretching of the alkyl chains around 3000-2800 cm⁻¹.

-

N-H bending of the primary amine around 1650-1580 cm⁻¹.[9]

-

C-O stretching of the ether group in the region of 1150-1085 cm⁻¹.

-

C-N stretching of the aliphatic amine around 1250-1020 cm⁻¹.[9]

-

Applications in Synthesis

The primary documented application of 3-Butoxypropylamine is as a precursor in the synthesis of N-functionalized bis(phosphino)amine ligands. These ligands are of significant interest in coordination chemistry and catalysis, particularly for processes like olefin oligomerization. The N-functionalized side chain, originating from 3-Butoxypropylamine, can influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their catalytic activity and selectivity.[10]

Visualizations

The following diagrams illustrate key workflows related to 3-Butoxypropylamine.

Caption: Synthetic workflow for 3-Butoxypropylamine.

Caption: Analytical workflow for 3-Butoxypropylamine.

Caption: Role in N-functionalized ligand synthesis.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. analyzetest.com [analyzetest.com]

- 10. Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(n-Butoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(n-Butoxy)propylamine, a versatile primary amine with applications in various chemical syntheses. The information is compiled from established chemical databases and supplier specifications, offering a valuable resource for laboratory and research applications.

Core Physical and Chemical Properties

3-(n-Butoxy)propylamine, with the CAS number 16499-88-0, is a clear, colorless liquid at room temperature.[1][2] It possesses a chemical structure that includes both an ether and a primary amine functional group, contributing to its unique properties.[3]

General and Physical Properties

The fundamental physical characteristics of 3-(n-Butoxy)propylamine are summarized in the table below, providing a quick reference for its handling and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NO | [4] |

| Molecular Weight | 131.22 g/mol | [1] |

| Appearance | Clear colorless liquid | [2][5] |

| Density | 0.853 g/mL at 25 °C | |

| Melting Point | -65 °C | |

| Boiling Point | 169-170 °C at 756 mmHg | [6] |

| Refractive Index (n20/D) | 1.426 | [1] |

| Water Solubility | Miscible | [1][5] |

| Vapor Pressure | 1.29 hPa at 20 °C | [5] |

Safety and Hazard Information

Understanding the safety profile of a chemical is paramount for its safe handling in a research environment. 3-(n-Butoxy)propylamine is classified as a corrosive substance and requires appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles.

| Property | Value | Source(s) |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Hazard Classifications | Skin Corrosion 1B | |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 |

Experimental Protocols

Synthesis of 3-(n-Butoxy)propylamine

A common method for the synthesis of 3-(n-Butoxy)propylamine involves the hydrogenation of butoxypropionitrile. A detailed experimental protocol can be visualized in the workflow diagram below.

References

3-Aminopropyl butyl ether molecular weight and formula

This guide provides a detailed overview of the fundamental physicochemical properties of 3-Aminopropyl butyl ether, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

3-Aminopropyl butyl ether, also known by its systematic name 3-(Butoxy)propan-1-amine, is a primary amine and an ether.[1] Its core molecular attributes are essential for any experimental design or chemical analysis.

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C7H17NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [3][4] |

| Alternate Molecular Weight | 131.219 g/mol | [2] |

| Alternate Molecular Weight | 131.216 g/mol | [1] |

Experimental Protocols

Due to the fundamental nature of the requested information (molecular weight and formula), detailed experimental protocols for its determination are not typically presented in a datasheet format. The molecular formula is determined by the compound's atomic composition. The molecular weight is a calculation based on the atomic weights of the constituent atoms in the empirical formula. Standard analytical techniques such as mass spectrometry would be employed to confirm the molecular weight experimentally.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the common name, systematic name, molecular formula, and molecular weight of the compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of γ-Butoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of γ-Butoxypropylamine, also known as 3-butoxypropan-1-amine. This versatile primary amine finds applications as a solvent, a catalyst in various organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document details a proven synthetic route, purification methods, and a full suite of characterization techniques complete with experimental protocols and expected outcomes.

Physicochemical Properties

γ-Butoxypropylamine is a clear, colorless to light yellow liquid with a characteristic amine odor.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO | [2][3][4] |

| Molecular Weight | 131.22 g/mol | [3] |

| CAS Number | 16499-88-0 | [2][3][4] |

| Boiling Point | 169-170 °C at 756 mmHg | [1][3] |

| Density | 0.853 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.426 | [1][3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

| Water Solubility | Miscible | [1] |

Synthesis of γ-Butoxypropylamine

A common and effective method for the synthesis of γ-Butoxypropylamine is the catalytic hydrogenation of 3-butoxypropionitrile. This process achieves high yields and selectivity.

Synthesis Pathway

Experimental Protocol: Catalytic Hydrogenation of 3-Butoxypropionitrile

This protocol is adapted from a patented industrial synthesis method.

Materials:

-

3-Butoxypropionitrile

-

Raney Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonium Hydroxide (28-30%)

-

Hydrogen Gas

-

Nitrogen Gas (for purging)

Equipment:

-

High-pressure autoclave reactor (e.g., Parr reactor) equipped with a stirrer, heating mantle, and pressure gauge

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Distillation apparatus (e.g., Vigreux column)

Procedure:

-

Reactor Charging: In a 1-liter stainless steel autoclave, combine 224.8 grams of 3-butoxypropionitrile and 20 grams of a 50/50 mixture of Raney nickel in water.

-

Solvent and Reagent Addition: Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The presence of ammonia is crucial to suppress the formation of the secondary amine by-product, dibutoxypropylamine.

-

Purging: Seal the reactor and purge thoroughly with nitrogen gas to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 500 psi.

-

Reaction: Heat the reactor to 60°C while stirring. Maintain these conditions for approximately 20 hours. Monitor the pressure to gauge the progress of the reaction.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Product Recovery: Discharge the reactor contents and filter the mixture to remove the Raney nickel catalyst.

-

Purification: Purify the crude γ-Butoxypropylamine by fractional distillation using a Vigreux column. The product typically distills at 169-170 °C under atmospheric pressure. This method can yield approximately 79.5% of the desired product, with about 18.3% of the secondary amine by-product.

Purification

For applications requiring high purity, further purification of the distilled γ-Butoxypropylamine may be necessary. Acid-base extraction is a common and effective method for purifying amines from non-basic impurities.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude amine in a suitable organic solvent such as ethyl acetate.

-

Acidification: Add a 10% aqueous solution of hydrochloric acid (HCl) to the separatory funnel containing the amine solution. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh HCl solution to ensure complete recovery of the amine.

-

Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate solution, with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.

-

Final Extraction: Extract the free amine from the aqueous solution using an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified γ-Butoxypropylamine.

Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized γ-Butoxypropylamine.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of γ-Butoxypropylamine.

¹H NMR Spectroscopy

-

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

-

Instrument: 400 MHz NMR Spectrometer.

-

Procedure: Dissolve a small amount of the purified sample in CDCl₃ and transfer to an NMR tube. Acquire the ¹H NMR spectrum.

-

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~2.75 ppm (t): 2H, triplet, corresponding to the -CH₂- group adjacent to the amine (-CH₂NH₂).

-

~3.40 ppm (t): 2H, triplet, corresponding to the -CH₂- group adjacent to the ether oxygen (-OCH₂-).

-

~1.70 ppm (p): 2H, pentet, corresponding to the central methylene group of the propyl chain (-OCH₂CH₂CH₂NH₂).

-

~3.35 ppm (t): 2H, triplet, corresponding to the -CH₂- group of the butyl chain adjacent to the ether oxygen (CH₃CH₂CH₂CH₂O-).

-

~1.55 ppm (sextet): 2H, sextet, corresponding to the second methylene group of the butyl chain (CH₃CH₂CH₂CH₂O-).

-

~1.40 ppm (sextet): 2H, sextet, corresponding to the third methylene group of the butyl chain (CH₃CH₂CH₂CH₂O-).

-

~0.90 ppm (t): 3H, triplet, corresponding to the terminal methyl group of the butyl chain (CH₃-).

-

~1.15 ppm (s, broad): 2H, singlet, corresponding to the amine protons (-NH₂). The chemical shift of these protons can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy

-

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl₃).

-

Instrument: 100 MHz NMR Spectrometer.

-

Procedure: Use the same sample prepared for ¹H NMR. Acquire the ¹³C NMR spectrum.

-

-

Expected Chemical Shifts (δ):

-

~71 ppm: -OCH₂- (butyl chain)

-

~70 ppm: -OCH₂- (propyl chain)

-

~40 ppm: -CH₂NH₂

-

~32 ppm: -CH₂- (butyl chain)

-

~30 ppm: -OCH₂CH₂CH₂NH₂

-

~19 ppm: -CH₂- (butyl chain)

-

~14 ppm: -CH₃

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl or KBr).

-

Instrument: FTIR Spectrometer.

-

Procedure: Place a drop of the neat liquid sample on the ATR crystal or between salt plates and acquire the spectrum.

-

-

Expected Absorption Bands:

-

3300-3400 cm⁻¹ (two bands, medium): N-H stretching vibrations of the primary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1600 cm⁻¹ (medium): N-H scissoring (bending) vibration.

-

~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.

-

~1050-1250 cm⁻¹ (medium): C-N stretching vibration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

-

Experimental Protocol:

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

Procedure: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC-MS system.

-

-

Expected Results:

-

Gas Chromatogram: A major peak corresponding to γ-Butoxypropylamine, with minor peaks indicating any impurities.

-

Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 131, corresponding to the molecular weight of the compound. Due to the "nitrogen rule," the molecular ion peak will have an odd mass-to-charge ratio.[5]

-

Major Fragmentation Ions: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[5] Expect to see a prominent peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion, resulting from cleavage of the C-C bond adjacent to the nitrogen atom. Other fragments may arise from cleavage of the ether linkage and loss of alkyl groups.

-

-

Safety Information

γ-Butoxypropylamine is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a comprehensive framework for the synthesis and characterization of γ-Butoxypropylamine. By following these detailed protocols, researchers can confidently prepare and verify the purity and identity of this important chemical compound for their specific applications.

References

Spectral Analysis of 3-Butoxy-1-propanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Butoxy-1-propanamine (CAS No: 16499-88-0), a versatile primary amine with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: 3-butoxypropan-1-amine[1]

-

Molecular Formula: C₇H₁₇NO[1]

-

Molecular Weight: 131.22 g/mol [1]

-

Appearance: Clear, colorless liquid

-

Synonyms: 3-Butoxypropylamine, 1-Amino-3-butoxypropane[1]

Spectroscopic Data

The following tables summarize the key spectral data obtained for 3-Butoxy-1-propanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |

| ~3.3 | Triplet | 2H | -O-CH₂-CH₂-CH₂ -NH₂ |

| ~2.7 | Triplet | 2H | -CH₂-CH₂ -NH₂ |

| ~1.7 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.5 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -NH₂ |

| ~1.4 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~1.1 | Singlet (broad) | 2H | -NH₂ |

| ~0.9 | Triplet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~70.5 | -O-C H₂-CH₂-CH₂-NH₂ |

| ~69.8 | -O-C H₂-CH₂-CH₃ |

| ~40.5 | -C H₂-NH₂ |

| ~32.0 | -O-CH₂-C H₂-CH₃ |

| ~30.1 | -O-CH₂-C H₂-CH₂-NH₂ |

| ~19.5 | -C H₂-CH₃ |

| ~14.0 | -C H₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1590 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (alkane) |

| 1110 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 131 | Low | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - C₂H₅]⁺ |

| 86 | Moderate | [M - C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 44 | High | [C₂H₆N]⁺ |

| 30 | Base Peak | [CH₄N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of 3-Butoxy-1-propanamine is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum, resulting in single lines for each unique carbon atom.

FT-IR Spectroscopy

-

Sample Preparation: As 3-Butoxy-1-propanamine is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any potential impurities. A capillary column suitable for the analysis of amines is used.

-

Ionization: Electron Ionization (EI) is employed as the ionization method, with a standard electron energy of 70 eV.

-

Mass Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from m/z 10 to 200, to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like 3-Butoxy-1-propanamine.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Butoxy-1-propanamine.

References

An In-depth Technical Guide to the Safe Handling of 3-Butoxypropylamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Butoxypropylamine (CAS No. 16499-88-0) to ensure its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and protecting the health and safety of all personnel.

Chemical and Physical Properties

A summary of the key quantitative data for 3-Butoxypropylamine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C7H17NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Boiling Point | 169-170 °C at 756 mmHg | [1][2][3][4] |

| Melting Point | -65 °C | [1][4] |

| Density | 0.853 g/mL at 25 °C | [1][2][3][4] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2][5] |

| Water Solubility | Miscible | [1][3][4] |

| Vapor Pressure | 1.29 hPa at 20 °C | [1][4] |

| Refractive Index | n20/D 1.426 | [1][2][3] |

| pKa | 9.77 ± 0.10 (Predicted) | [1][4] |

Hazard Identification and Classification

3-Butoxypropylamine is a hazardous chemical that requires careful handling. Its primary hazards are detailed below.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]

-

Skin Corrosion (Category 1B/1C): Causes severe skin burns and eye damage.[2][5][6][7][8]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[6]

Hazard Statements (H-Statements):

Pictograms:

Experimental Protocols: Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[7][9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][7][10] Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[1][11] Wash the affected area with soap and plenty of water.[6][7]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention.[6]

-

If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][12] Water spray can also be used.[12]

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[12] The substance is a combustible liquid.[8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][9][12] Wear full protective gear.[12]

Handling, Storage, and Disposal

Handling

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE).[1][6][11]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, and open flames.[8]

Storage

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed.[9]

-

Store locked up.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Use personal protective equipment.[9] Ensure adequate ventilation.[9] Avoid breathing vapors.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains.[9]

-

Methods for Containment and Cleaning Up: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill. Collect the material in a suitable container for disposal.

Disposal

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, including local exhaust, to maintain airborne concentrations below any exposure limits.[9][12] Eyewash stations and safety showers must be close to the workstation location.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[6] Wear protective clothing to prevent skin contact.[1][6][11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN14387)).[5][12]

-

Visualizations

The following diagrams illustrate key safety workflows for handling 3-Butoxypropylamine.

Caption: Workflow for handling a 3-Butoxypropylamine spill.

Caption: Personal Protective Equipment for 3-Butoxypropylamine.

References

- 1. chembk.com [chembk.com]

- 2. 3-Butoxypropylamine 99 16499-88-0 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. 16499-88-0 CAS MSDS (3-Butoxypropanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-丁氧基丙胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. echemi.com [echemi.com]

- 7. 3-Butoxypropanamine MSDS CasNo.16499-88-0 [lookchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

Solubility Profile of 3-Butoxypropylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Butoxypropylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines reported information with general principles of amine solubility to offer a predictive assessment and outlines a comprehensive experimental protocol for precise determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property crucial for its application in research and industry, particularly in drug development and chemical synthesis. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. 3-Butoxypropylamine possesses both a polar primary amine group (-NH2) capable of hydrogen bonding and a nonpolar butyl ether group, giving it an amphiphilic character. This structure suggests its solubility will vary across the spectrum of organic solvents.

Data Presentation: Solubility of 3-Butoxypropylamine

While specific quantitative solubility data (e.g., g/100mL) for 3-Butoxypropylamine in a wide range of organic solvents is not extensively documented in the reviewed literature, its miscibility with water is reported.[1][2][3][4][5] Based on its chemical structure and the general solubility of similar aliphatic amines, a qualitative solubility profile can be inferred. The following table summarizes this expected solubility.

| Organic Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Expected to be Miscible |

| Ethanol | Polar Protic | Expected to be Miscible |

| Acetone | Polar Aprotic | Expected to be Soluble |

| Diethyl Ether | Nonpolar | Expected to be Soluble[1] |

| Dichloromethane | Polar Aprotic | Expected to be Soluble[1] |

| Toluene | Nonpolar Aromatic | Expected to be Soluble |

| Hexane | Nonpolar Aliphatic | Expected to have Limited Solubility |

Note: The information presented in this table is predictive and based on the general behavior of amines. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocols: Determining Solubility

To obtain accurate and reliable solubility data for 3-Butoxypropylamine in various organic solvents, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a standard and widely accepted technique.

Objective: To quantitatively determine the solubility of 3-Butoxypropylamine in a selection of organic solvents at a specified temperature.

Materials:

-

3-Butoxypropylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Butoxypropylamine to a series of glass vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

-

Record the exact volume of the filtrate.

-

Dilute the filtrate to a known volume with the same organic solvent.

-

-

Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method, such as gas chromatography.

-

Prepare a series of standard solutions of 3-Butoxypropylamine in the respective solvent to create a calibration curve.

-

From the calibration curve, determine the concentration of 3-Butoxypropylamine in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Consult the Safety Data Sheet (SDS) for 3-Butoxypropylamine and all solvents used for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the signaling pathway for selecting an appropriate solvent based on the properties of the solute.

Caption: Workflow for experimental solubility determination.

Caption: Rationale for solvent selection based on solute properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of 3-Butoxypropylamine in Organic Synthesis

Introduction

3-Butoxypropylamine, a bifunctional organic compound featuring a primary amine and an ether linkage, is a versatile building block in modern organic synthesis. Its unique molecular structure, combining the nucleophilic reactivity of the amine with the stability and solubilizing influence of the butoxy group, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the applications of 3-Butoxypropylamine, focusing on its utility in the synthesis of ligands, corrosion inhibitors, polymers, and fine chemical intermediates. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in leveraging the full potential of this reagent.

Physicochemical Properties of 3-Butoxypropylamine

A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective application in synthesis. The key properties of 3-Butoxypropylamine are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₇NO[1][2] |

| Molecular Weight | 131.22 g/mol [1][3] |

| CAS Number | 16499-88-0[1][3] |

| Appearance | Colorless to pale yellow liquid[4] |

| Odor | Faint ammonia-like[4] |

| Boiling Point | 169-170 °C at 756 mmHg[3] |

| Density | 0.853 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.426 (lit.)[3] |

| Solubility | Miscible in water and many organic solvents[4][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup |

Core Applications in Organic Synthesis

3-Butoxypropylamine serves as a key starting material and intermediate in a variety of synthetic transformations, attributable to its dual functionality.

Synthesis of N-Functionalized Ligands

A significant application of 3-Butoxypropylamine is in the synthesis of specialized ligands for coordination chemistry. It is particularly useful in creating N-functionalized bis(phosphino)amine ligands. These ligands, featuring ether, thioether, or pyridyl tethers introduced via the 3-butoxypropyl group, can be complexed with transition metals to form catalysts for various organic transformations, such as ethylene tetramerization.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, such as amines and ethers, are effective corrosion inhibitors.[6][7] The lone pair of electrons on these atoms facilitates adsorption onto metal surfaces, forming a protective film that mitigates corrosion. While specific studies on 3-Butoxypropylamine as a primary corrosion inhibitor are not extensively detailed in the provided results, its structural analog, 3-Methoxypropylamine (MOPA), has been shown to be an effective corrosion inhibitor for steel in saline solutions.[6] The amphiphilic nature of 3-Butoxypropylamine, with its hydrophilic amine head and hydrophobic butoxy tail, makes it a strong candidate for similar applications in industrial settings, particularly in coatings and protective films.[4]

Building Block for Polymers, Coatings, Adhesives, and Resins

The primary amine group of 3-Butoxypropylamine allows it to be readily incorporated into various polymer backbones. It can act as a monomer or a curing agent in the synthesis of polyamides, polyimides, and epoxy resins. The incorporation of the flexible butoxypropyl side chain can impart desirable properties to the final material, such as improved solubility, flexibility, and adhesion.[4] In industrial applications, it is utilized in the synthesis of coatings, adhesives, and resins where these properties are advantageous.[4]

Synthesis of Amides and Imines

The primary amine functionality of 3-Butoxypropylamine makes it an excellent nucleophile for reactions with carboxylic acids and their derivatives to form amides, and with aldehydes and ketones to form imines (Schiff bases). These reactions are fundamental in organic synthesis for creating C-N bonds.

-

Amide Synthesis: Amides are crucial functional groups in pharmaceuticals and other biologically active molecules. 3-Butoxypropylamine can be reacted with carboxylic acids, acid chlorides, or anhydrides to produce N-(3-butoxypropyl)amides.[][9]

-

Imine Synthesis: Imines are versatile intermediates that can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction of 3-Butoxypropylamine with aldehydes or ketones provides a straightforward route to a variety of imines.[10][11]

Intermediate for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[12][13] 3-Butoxypropylamine can serve as a valuable synthon for introducing a flexible, lipophilic butoxypropyl side chain onto a heterocyclic core. This can be achieved by reacting the amine with a suitable heterocyclic precursor containing an electrophilic center. The butoxypropyl moiety can influence the pharmacokinetic properties of the final molecule, such as its solubility, membrane permeability, and metabolic stability.

Surfactant Intermediate

The amphiphilic structure of 3-Butoxypropylamine, possessing both a polar amine group and a nonpolar butyl ether tail, makes it a useful intermediate in the synthesis of surfactants and emulsifying agents.[4] These resulting surfactants can find applications in various industries, including detergents, cosmetics, and agriculture.

Experimental Protocols

Detailed methodologies for key synthetic transformations involving 3-Butoxypropylamine are provided below. These protocols are representative and may require optimization for specific substrates.

General Procedure for Imine Synthesis

This protocol describes the formation of an imine from 3-Butoxypropylamine and an aromatic aldehyde, a common reaction in organic synthesis.[10][11]

Reaction: Aromatic Aldehyde + 3-Butoxypropylamine → N-(3-butoxypropyl)imine + H₂O

Materials:

-

Aromatic aldehyde (1.0 eq)

-

3-Butoxypropylamine (1.0 - 1.1 eq)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or another suitable solvent

Procedure:

-

Dissolve the aromatic aldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add 3-Butoxypropylamine (1.0 - 1.1 eq) to the solution at room temperature.

-

Add anhydrous sodium sulfate (a sufficient amount to act as a drying agent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the drying agent.

-

Rinse the drying agent with a small amount of the solvent.

-

Remove the solvent from the combined filtrate in vacuo to yield the crude imine product.

-

The product can be further purified by column chromatography or distillation if necessary.

General Procedure for Amide Synthesis from an Acid Chloride

This protocol outlines the synthesis of an N-(3-butoxypropyl)amide from an acid chloride.[]

Reaction: Acid Chloride + 3-Butoxypropylamine → N-(3-butoxypropyl)amide + HCl

Materials:

-

Acid chloride (1.0 eq)

-

3-Butoxypropylamine (2.2 eq) or (1.1 eq with a non-nucleophilic base like triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve 3-Butoxypropylamine (2.2 eq) in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the acid chloride (1.0 eq) in the same solvent to the cooled amine solution. The second equivalent of the amine acts as a base to neutralize the HCl formed.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

After the reaction is complete, the reaction mixture can be worked up by washing with water, a dilute acid solution (to remove excess amine), and brine.

-

The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the amide.

-

Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of imines from aminopropyltriethoxysilane (APTES), a structurally related amine, which can be indicative of the expected efficiency for reactions with 3-Butoxypropylamine under similar conditions.

| Aldehyde Reactant | Product | Yield (%) | Reference |

| 4-Formylbenzamide | (E)-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide | 87 | [10] |

| Methyl 4-formylbenzoate | Methyl (E)-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzoate | 82 | [10] |

| 4-(1H-imidazol-1-yl)benzaldehyde | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methan-1-imine | 73 | [10] |

| 2-Fluoro-4-formylbenzonitrile | (E)-2-fluoro-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzonitrile | 68 | [11] |

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the application of 3-Butoxypropylamine.

Caption: General workflow for synthesizing derivatives from 3-Butoxypropylamine.

Caption: Logical relationship of 3-Butoxypropylamine's diverse applications.

Caption: Simplified reaction pathway for the formation of an imine.

Safety Information

3-Butoxypropylamine is classified as a corrosive and toxic substance. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage).[14][15]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[14]

-

Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]

Conclusion

3-Butoxypropylamine is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for its use in a wide range of applications, from the synthesis of complex ligands and polymers to its potential use in corrosion inhibition and as an intermediate for pharmaceuticals and surfactants. The straightforward reactivity of its primary amine group, coupled with the modifying effects of its butoxypropyl chain, provides chemists with a powerful tool for molecular design and construction. As research continues to uncover new synthetic methodologies and applications, the importance of 3-Butoxypropylamine in both academic and industrial laboratories is set to grow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Butoxypropylamine [webbook.nist.gov]

- 3. 3-丁氧基丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rockchemicalsinc.com [rockchemicalsinc.com]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aquila.usm.edu [aquila.usm.edu]

- 14. 1-Propanamine, 3-butoxy- | C7H17NO | CID 85461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

3-Butoxypropylamine: A Versatile Precursor for Novel Pharmaceutical Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxypropylamine, a primary amine with a flexible butoxy ether linkage, is emerging as a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, combining a nucleophilic amine with a lipophilic ether chain, make it an attractive precursor for developing drug candidates targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physicochemical properties of 3-Butoxypropylamine, explores its potential as a precursor in pharmaceutical chemistry with a focus on the synthesis of antipsychotic and antidepressant scaffolds, and presents detailed, albeit illustrative, experimental protocols. Furthermore, this document includes visualizations of synthetic pathways and logical workflows to aid in the conceptualization and design of new chemical entities.

Introduction

The search for novel bioactive molecules with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The strategic selection of starting materials is paramount in the successful design and synthesis of new drugs. 3-Butoxypropylamine (CAS No. 16499-88-0) is a bifunctional molecule that offers medicinal chemists a unique combination of a reactive primary amine and a non-polar butoxy group.[1][2] This combination of properties can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The propylamine backbone provides a common structural motif found in many CNS-active drugs, while the butoxy group can enhance lipophilicity, potentially improving blood-brain barrier penetration.

This guide will delve into the potential applications of 3-Butoxypropylamine as a precursor for the synthesis of compounds with potential therapeutic activity, particularly focusing on derivatives that could interact with dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders.

Physicochemical Properties of 3-Butoxypropylamine

A thorough understanding of the physical and chemical properties of a starting material is crucial for reaction design and process development. The key properties of 3-Butoxypropylamine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| CAS Number | 16499-88-0 | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 170-177 °C | |

| Density | 0.84-0.85 g/mL at 25 °C | |

| Refractive Index | ~1.426 | |

| Flash Point | 62-70 °C | |

| Solubility | Miscible in water |

3-Butoxypropylamine as a Precursor in Pharmaceutical Synthesis

The primary amine functionality of 3-Butoxypropylamine makes it an excellent nucleophile for a variety of chemical transformations, including alkylation, amidation, and reductive amination. These reactions are fundamental in the synthesis of a wide range of pharmaceutical compounds.

Rationale for Targeting Dopamine and Serotonin Receptors

Many successful antipsychotic and antidepressant drugs, such as aripiprazole and cariprazine, are known to modulate dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[3] The chemical structures of these drugs often feature a substituted piperazine moiety connected to an extended side chain. The structural characteristics of 3-Butoxypropylamine make it an ideal candidate for introduction as such a side chain, potentially leading to novel compounds with tailored pharmacological profiles. The butoxy group, in particular, could influence receptor binding affinity and selectivity, as well as the overall pharmacokinetic properties of the resulting molecule.

Proposed Synthesis of a Novel Arylpiperazine Derivative

While a direct synthesis of an approved drug starting from 3-Butoxypropylamine is not prominently documented in publicly available literature, a scientifically sound synthetic route to a novel analogue of known antipsychotics can be proposed. This section outlines a hypothetical, yet plausible, synthesis of N-(3-butoxypropyl)-1-(2,3-dichlorophenyl)piperazine, a close analogue of a key intermediate in the synthesis of aripiprazole and cariprazine.

The proposed synthesis involves the nucleophilic substitution of a suitable leaving group on an activated 3-butoxypropyl derivative by 1-(2,3-dichlorophenyl)piperazine.

Caption: Proposed synthetic workflow for a novel arylpiperazine derivative.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This procedure is adapted from known methods for the synthesis of arylpiperazines from anilines.

Reaction Scheme:

Materials and Reagents:

-

2,3-Dichloroaniline (1 equivalent)

-

Bis(2-chloroethyl)amine hydrochloride (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Sodium chloride (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2,3-dichloroaniline in NMP, add bis(2-chloroethyl)amine hydrochloride and DIPEA.

-

Heat the reaction mixture to 150-160 °C and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Wash the organic phase sequentially with 1 M HCl, water, and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(2,3-dichlorophenyl)piperazine.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by HPLC) | >98% |

Synthesis of 3-Butoxypropyl Tosylate

This is a standard procedure for the tosylation of a primary alcohol, which would be the product of hydrolyzing the amine group of 3-butoxypropylamine to a hydroxyl group, or more directly, starting from 3-butoxy-1-propanol. For the purpose of this guide, we will assume the availability of 3-butoxy-1-propanol.

Reaction Scheme:

Materials and Reagents:

-

3-Butoxy-1-propanol (1 equivalent)

-

p-Toluenesulfonyl chloride (1.2 equivalents)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-butoxy-1-propanol in pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-butoxypropyl tosylate.

-

The product can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by NMR) | >95% |

Synthesis of N-(3-butoxypropyl)-1-(2,3-dichlorophenyl)piperazine

This final step involves the alkylation of the synthesized arylpiperazine with the activated butoxypropyl derivative.

Reaction Scheme:

Materials and Reagents:

-

1-(2,3-Dichlorophenyl)piperazine (1 equivalent)

-

3-Butoxypropyl Tosylate (1.1 equivalents)

-

Potassium carbonate (2 equivalents)

-

Acetonitrile (solvent)

-

Ethyl acetate

-

Water

-

Sodium chloride (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of 1-(2,3-dichlorophenyl)piperazine and potassium carbonate in acetonitrile, add a solution of 3-butoxypropyl tosylate in acetonitrile.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC/LC-MS) | >99% |

Pharmacological Relevance and Signaling Pathways

The synthesized N-(3-butoxypropyl)-1-(2,3-dichlorophenyl)piperazine is a novel chemical entity. Its pharmacological activity would need to be determined through biological assays. However, based on its structural similarity to known antipsychotics, it is hypothesized to interact with dopamine and serotonin receptors.

Aripiprazole and cariprazine are partial agonists at the dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonists at the 5-HT₂ₐ receptor. This multi-target engagement is believed to contribute to their therapeutic efficacy in treating schizophrenia and bipolar disorder. The proposed molecule, by incorporating the butoxypropylamine-derived side chain, may exhibit a unique binding profile and functional activity at these receptors.

Caption: Hypothesized signaling pathway modulation by the novel compound.

Conclusion

3-Butoxypropylamine represents a promising and under-explored precursor in the field of pharmaceutical chemistry. Its inherent structural features provide a facile entry point for the synthesis of novel compounds with the potential for significant CNS activity. While further research is needed to fully elucidate its utility, the synthetic strategies and pharmacological rationale presented in this guide offer a solid foundation for the design and development of next-generation therapeutics targeting complex neuropsychiatric disorders. The illustrative synthetic protocols and workflow diagrams serve as a practical resource for researchers aiming to leverage the potential of this versatile building block.

References

An In-Depth Technical Guide to the Corrosive Nature and Hazards of 3-Butoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxypropylamine (BOPA), a primary aliphatic amine with the chemical formula C₇H₁₇NO, is a versatile chemical intermediate utilized in a variety of industrial applications. While its utility is significant, a thorough understanding of its corrosive nature and associated hazards is paramount for ensuring the safety of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the corrosive properties of 3-Butoxypropylamine, detailing its effects on biological tissues and materials, outlining relevant experimental protocols, and providing essential safety and handling information.

Physicochemical Properties and Hazard Classification

A fundamental understanding of the physicochemical properties of 3-Butoxypropylamine is essential for assessing its hazards. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 16499-88-0 |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 169-170 °C at 756 mmHg |

| Density | 0.853 g/mL at 25 °C |

| Flash Point | 63 °C (closed cup) |

| Water Solubility | Miscible |

Based on its chemical properties, 3-Butoxypropylamine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Corrosive Nature and Mechanism of Action

The primary hazard associated with 3-Butoxypropylamine is its corrosivity. As a primary amine, its basic nature is a key contributor to its ability to cause severe damage to biological tissues and certain materials.

Skin and Eye Corrosion

3-Butoxypropylamine is classified as causing severe skin burns and eye damage.[1] Contact with the liquid can lead to rapid tissue destruction, resulting in chemical burns. The mechanism of corrosion on the skin by primary aliphatic amines involves several processes:

-

Saponification of Fats: The alkaline nature of the amine leads to the saponification of lipids in the skin, disrupting the structure of the cell membranes.

-

Protein Denaturation: Amines can disrupt the complex three-dimensional structure of proteins, leading to a loss of their biological function and contributing to tissue necrosis.

-

Hygroscopic Action: The compound can draw water out of the tissues, causing dehydration and further damage.

The signaling pathway for skin corrosion by corrosive substances is complex and involves the release of pro-inflammatory mediators and the activation of various cellular signaling cascades that lead to cell death and tissue damage.

Material Compatibility

-

Metals: Aliphatic amines can be corrosive to certain metals, particularly in the presence of moisture. They can act as corrosion inhibitors for some metals like steel under specific conditions, but can be aggressive towards others, such as aluminum and its alloys, especially in aqueous solutions.[2] The basicity of the amine can lead to the formation of soluble metal complexes, accelerating corrosion.

-

Plastics and Elastomers: The compatibility of 3-Butoxypropylamine with plastics and elastomers is highly dependent on the specific polymer. Some plastics, like Polytetrafluoroethylene (PTFE), are generally resistant to a wide range of chemicals, including amines.[3] However, other plastics, such as Polypropylene, may show limited resistance to strong bases and organic solvents, especially at elevated temperatures.[4] Elastomers may experience swelling, degradation, or loss of mechanical properties upon exposure. It is crucial to consult specific chemical resistance charts or conduct compatibility testing for materials that will come into contact with 3-Butoxypropylamine.

Experimental Protocols for Corrosivity Assessment

The determination of the corrosive potential of a chemical is performed using standardized and validated testing methods.

In Vitro Skin Corrosion Testing (OECD Test Guideline 431)

Due to ethical considerations, in vivo animal testing for corrosion is largely being replaced by in vitro methods. The OECD Test Guideline 431 describes in vitro methods using reconstructed human epidermis (RhE) models to assess skin corrosivity.

Methodology:

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EPISKIN™) is used. This model consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

-

Application of Test Chemical: A small volume of 3-Butoxypropylamine is applied topically to the surface of the RhE tissue.

-

Exposure Time: The chemical is left in contact with the tissue for specific time points (e.g., 3 minutes, 1 hour, and 4 hours).

-

Viability Assessment: After the exposure period, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which can be quantified spectrophotometrically.

-

Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold at any of the specified time points.

Hazards and Safe Handling

Given its corrosive nature and acute toxicity, strict adherence to safety protocols is mandatory when handling 3-Butoxypropylamine.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a properly fitted respirator equipped with organic vapor cartridges.

Handling and Storage

-

Handle in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Chemical Incompatibilities

As a primary amine, 3-Butoxypropylamine is incompatible with:

Decomposition and Hydrolysis

-

Thermal Decomposition: While specific data for 3-Butoxypropylamine is limited, thermal decomposition of similar alkyl amines can produce flammable and toxic gases, including carbon oxides and nitrogen oxides.

-

Hydrolysis: The ether linkage in 3-Butoxypropylamine can be susceptible to cleavage under strong acidic conditions, potentially yielding butanol and 3-aminopropanol.[8]

First Aid Measures

In case of exposure to 3-Butoxypropylamine, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion